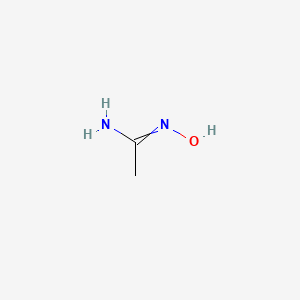
N-Hydroxyacetamidine
概要
説明
N-Hydroxyacetamidine is an organic compound with the chemical formula C2H6N2O. It is a member of the amidoxime family, which are oximes where one of the substituents is an amino group. This compound is known for its role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
N-Hydroxyacetamidine can be synthesized through the reaction of acetonitrile with hydroxylamine. This reaction typically occurs under mild conditions and can be catalyzed by various bases such as calcium oxide. The reaction proceeds as follows: [ \text{CH}_3\text{CN} + \text{NH}_2\text{OH} \rightarrow \text{CH}_3\text{C}(NOH)\text{NH}_2 ]
Industrial Production Methods
In industrial settings, acetamidoxime is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
化学反応の分析
Types of Reactions
N-Hydroxyacetamidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitriles or amides.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Various substituted amidoximes depending on the nucleophile used.
科学的研究の応用
N-Hydroxyacetamidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its potential as a nitric oxide donor, which has implications in cardiovascular research.
Medicine: It is explored for its potential therapeutic effects, including its use as a prodrug for the treatment of certain diseases.
作用機序
The mechanism of action of acetamidoxime involves its ability to donate nitric oxide (NO) upon oxidation. This process is catalyzed by enzymes such as cytochrome P450. The nitric oxide released can then interact with various molecular targets, including guanylate cyclase, leading to the relaxation of smooth muscle cells and vasodilation .
類似化合物との比較
Similar Compounds
Acetaldoxime: Similar in structure but lacks the amino group present in acetamidoxime.
Benzamidoxime: Contains a benzene ring instead of the methyl group found in acetamidoxime.
Uniqueness
N-Hydroxyacetamidine is unique due to its dual functionality as both an oxime and an amine. This allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its ability to act as a nitric oxide donor makes it particularly valuable in biomedical research .
特性
分子式 |
C2H6N2O |
|---|---|
分子量 |
74.08 g/mol |
IUPAC名 |
N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) |
InChIキー |
AEXITZJSLGALNH-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)N |
ピクトグラム |
Irritant |
同義語 |
acetohydroxamic acid Lithostat N-hydroxyacetamide N-hydroxyacetamidine Uronefrex |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














